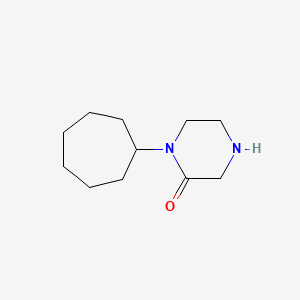

1-Cycloheptylpiperazin-2-one

Description

Contextualization within Piperazinone Chemistry

The piperazine (B1678402) ring, a six-membered ring with two nitrogen atoms at opposing positions, is a significant scaffold in medicinal chemistry. ijrrjournal.comnih.gov Its derivatives are a broad class of chemical compounds with a wide range of pharmacological properties. ijrrjournal.com The versatility of the piperazine structure allows for modifications that can lead to compounds with desired pharmacological activities. bohrium.comscilit.com This has made piperazine and its derivatives, including piperazinones, a subject of extensive research. ijrrjournal.comsci-hub.se

Piperazinones, which are characterized by a piperazine ring containing a ketone group, are of particular interest. The synthesis of piperazine derivatives has been a focus for nearly a century. researchgate.net Various synthetic methods have been developed, often starting from amino acids and 1,2-diamines. researchgate.net

1-Cycloheptylpiperazin-2-one is a specific derivative within this larger class. Its structure features a seven-membered cycloheptyl ring attached to a piperazin-2-one (B30754) moiety. vulcanchem.com This unique structure, particularly the cycloheptyl group, contributes to its lipophilicity, which can enhance its ability to penetrate the blood-brain barrier. vulcanchem.com

Historical Perspectives of this compound Research

While the broader field of piperazine chemistry has a long history, with early research dating back to the 1930s, specific research into this compound appears to be more recent. acs.orgacs.org The initial interest in piperazine derivatives was for their anthelmintic properties, first introduced in 1953. ppm.edu.pldrugbank.com

The development of synthetic methodologies for piperazinone derivatives has been a continuous area of research. researchgate.net The synthesis of this compound itself involves a multi-step process. vulcanchem.com A primary pathway starts with cycloheptanone (B156872), which undergoes a condensation reaction with ammonium (B1175870) acetate (B1210297) and ethylenediamine (B42938) to form the piperazin-2-one ring. vulcanchem.com This is followed by the introduction of the cycloheptyl group through alkylation using cycloheptyl bromide. vulcanchem.com

More modern synthetic approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times. vulcanchem.com

Significance of this compound as a Research Target

The significance of this compound as a research target stems from its potential pharmacological activities. Research has shown that it acts as a dopamine (B1211576) transporter (DAT) inhibitor. vulcanchem.com In studies using rat striatal homogenates, it demonstrated moderate dopamine reuptake inhibition. vulcanchem.com The binding affinity for DAT is attributed to hydrophobic interactions of the cycloheptyl group within a specific binding site and hydrogen bonding of the carbonyl oxygen. vulcanchem.com

Furthermore, this compound has been investigated for its potential as an antiviral agent. It has been shown to act as a PA-PB1 interaction disruptor, which can reduce the viral load of influenza A in cell cultures. vulcanchem.com

Another area of interest is its role as a component in more complex molecules. For instance, a derivative of pladienolide D, E7107, which incorporates a 4-cycloheptylpiperazin-1-ylcarbonyloxy group, was developed as a potential anticancer agent that modulates mRNA splicing. acs.orgnih.govcsmres.co.uk

Current Research Gaps and Future Outlooks for this compound

Despite the research conducted, there are still gaps in the understanding of this compound. While its synthesis and some of its pharmacological activities have been described, a comprehensive profile of its biological effects is not yet available.

Future research could focus on several areas:

Further Pharmacological Profiling: A more extensive investigation into its activity on other neurotransmitter receptors and transporters could reveal additional therapeutic potentials.

Medicinal Chemistry Optimization: The core structure of this compound could be further modified to improve its potency, selectivity, and pharmacokinetic properties.

Elucidation of Mechanisms of Action: Deeper studies into the molecular mechanisms underlying its observed activities, such as its antiviral effects, are warranted.

Exploration of New Therapeutic Areas: Given the diverse activities of piperazine derivatives, exploring the potential of this compound in other disease areas could be a fruitful avenue of research.

The development of novel piperazine derivatives continues to be an active area of research, with the potential for discovering new therapeutic agents. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₀N₂O |

| Molecular Weight | 196.29 g/mol |

| Monoisotopic Mass | 196.1576 g/mol |

| LogP (estimated) | ~2.5 |

Data sourced from vulcanchem.com

Pharmacological Activity of this compound

| Target | Activity | Value (IC₅₀) |

| Dopamine Transporter (DAT) | Reuptake Inhibition | 1.2 μM |

| Influenza A | Viral Load Reduction | 2.5 log units at 50 μM |

Data sourced from vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C11H20N2O |

|---|---|

Molecular Weight |

196.29 g/mol |

IUPAC Name |

1-cycloheptylpiperazin-2-one |

InChI |

InChI=1S/C11H20N2O/c14-11-9-12-7-8-13(11)10-5-3-1-2-4-6-10/h10,12H,1-9H2 |

InChI Key |

OYEGXFJQMLNXRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)N2CCNCC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Cycloheptylpiperazin 2 One

Retrosynthetic Analysis of 1-Cycloheptylpiperazin-2-one

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. ucoz.comsolubilityofthings.comdeanfrancispress.com For this compound, the primary disconnections involve breaking the amide bond within the piperazin-2-one (B30754) ring and the carbon-nitrogen bond connecting the cycloheptyl group.

This approach suggests two main synthetic pathways:

Pathway A: Cyclization followed by N-alkylation. This involves first forming the piperazin-2-one ring and then attaching the cycloheptyl group to the nitrogen atom at position 1.

Pathway B: N-alkylation of a precursor followed by cyclization. This route entails introducing the cycloheptyl group onto a linear precursor, which is then cyclized to form the final piperazin-2-one ring.

Key synthons, or idealized fragments, in the retrosynthesis of this compound include a piperazin-2-one anion and a cycloheptyl cation, or their synthetic equivalents. spcmc.ac.in

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through a multi-step process that begins with the formation of the piperazin-2-one core, followed by the introduction of the cycloheptyl group.

Cyclization Reactions for Piperazin-2-one Core Formation

The formation of the central piperazin-2-one ring is a critical step, and various cyclization methods have been developed. researchgate.net These reactions typically involve the use of amino acids and 1,2-diamines as starting materials. researchgate.net One common approach is the reaction of an N-substituted amino acid ester with a protected ethylenediamine (B42938), followed by deprotection and intramolecular cyclization.

Another established method involves the reaction of cycloheptanone (B156872) with ammonium (B1175870) acetate (B1210297) and ethylenediamine under acidic conditions to form the piperazin-2-one ring. vulcanchem.com

N-Cycloheptylation Strategies

Once the piperazin-2-one core is formed, the cycloheptyl group is introduced via N-alkylation. This is typically achieved by reacting piperazin-2-one with a cycloheptyl halide, such as cycloheptyl bromide, in the presence of a base like potassium carbonate. vulcanchem.com The base is essential to deprotonate the secondary amine of the piperazin-2-one, making it nucleophilic enough to attack the cycloheptyl halide.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, temperature, and catalyst. For the N-cycloheptylation step, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are often employed. Temperature control is also important to minimize the formation of byproducts.

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times. For instance, a conventional synthesis that might take 12 hours can be completed in as little as 45 minutes using microwave irradiation, with comparable yields. vulcanchem.com

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. researchgate.netresearchgate.netnih.gov These principles advocate for the use of safer solvents, renewable feedstocks, and catalytic reactions to minimize waste and energy consumption. nih.govbdmaee.netacs.org

For the synthesis of piperazine (B1678402) derivatives, several greener strategies are being explored: researchgate.net

One-Pot Synthesis: Combining multiple reaction steps into a single pot reduces the need for purification of intermediates, saving time and resources. acs.org

Microwave-Assisted Synthesis: As mentioned earlier, this technique can dramatically shorten reaction times and often leads to higher yields. vulcanchem.comresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water or ionic liquids, is a key aspect of green chemistry. nih.gov

Catalyst-Free Synthesis: Developing reactions that can proceed efficiently without the need for a catalyst can simplify the process and reduce waste. researchgate.net

While specific applications of all these green chemistry principles to the synthesis of this compound are not extensively documented, the general trends in piperazine synthesis suggest a move towards these more sustainable approaches. researchgate.net

Derivatization Strategies for this compound Analogues

The this compound scaffold can be modified to create a variety of analogues, which is a common practice in drug discovery to explore structure-activity relationships. researchgate.netcaltech.edu

Key derivatization strategies include:

Acylation: The secondary amine in the piperazine ring can be acylated using acyl chlorides in the presence of a base like pyridine.

Alkylation: Further alkylation at the N4 position can be achieved by reacting with various alkyl halides.

Modification of the Cycloheptyl Group: Introducing substituents on the cycloheptyl ring can lead to new analogues with different properties.

Functionalization of the Piperazin-2-one Core: The carbonyl group and the adjacent methylene (B1212753) groups can also be targeted for chemical modification.

These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core, leading to the generation of libraries of related compounds for further investigation. researchgate.net

Functionalization of the Piperazin-2-one Ring

The piperazin-2-one ring is the most chemically active portion of the molecule, primarily due to the presence of the secondary amine (N4) and the amide functional group. Transformations targeting this ring are common and synthetically valuable.

The most frequently exploited reactive site is the secondary amine at the N4 position. Its nucleophilicity allows for a wide range of functionalization reactions, including alkylation, acylation, and arylation, which are fundamental for building molecular complexity.

N4-Alkylation and N4-Arylation: The N4-amine can be readily alkylated using various alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) in the presence of a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This reaction proceeds via a standard Sɴ2 mechanism. Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, enable the arylation of the N4 position using aryl halides or triflates, catalyzed by a palladium-ligand system.

N4-Acylation: Reaction with acylating agents like acyl chlorides or anhydrides, typically in the presence of a tertiary amine base (e.g., triethylamine) or pyridine, yields the corresponding N4-acyl derivative. This transformation converts the secondary amine into a tertiary amide, significantly altering the electronic and steric properties of the scaffold.

Amide Reduction: The endocyclic amide carbonyl at the C2 position can be reduced. Treatment with strong reducing agents, most notably lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (THF), reduces the amide to an amine. This transformation converts the this compound scaffold into the corresponding 1-cycloheptylpiperazine, effectively removing the carbonyl and providing access to a different class of disubstituted piperazines.

The table below summarizes key functionalization strategies for the piperazin-2-one ring of the title compound.

| Reaction Type | Typical Reagents and Conditions | Product Class | Key Transformation |

|---|---|---|---|

| N4-Alkylation | Alkyl Halide (R-X), Base (K₂CO₃, NaH), Solvent (DMF, ACN) | N1,N4-Disubstituted Piperazin-2-one | Forms a new C-N bond at the N4 position. |

| N4-Acylation | Acyl Halide (RCOCl), Base (Et₃N, Pyridine) | N4-Acyl-1-cycloheptylpiperazin-2-one | Converts the N4-amine to a tertiary amide. |

| N4-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Ligand, Base | N4-Aryl-1-cycloheptylpiperazin-2-one | Forms a new aryl-N bond via cross-coupling. |

| Amide Reduction | Lithium Aluminum Hydride (LiAlH₄), Solvent (THF) | 1-Cycloheptylpiperazine | Reduces the C2-carbonyl to a methylene group (CH₂). |

Modifications of the Cycloheptyl Moiety

In contrast to the piperazin-2-one ring, the cycloheptyl group is a saturated carbocycle and is generally considered chemically inert under standard laboratory conditions. Direct functionalization of its C-H bonds presents a significant synthetic challenge.

The most viable, albeit often non-selective, method for introducing functionality onto the cycloheptyl ring is through free-radical halogenation.

Free-Radical Halogenation: The use of reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV irradiation can initiate the substitution of a hydrogen atom with a bromine atom. This reaction typically lacks regiocontrol on a symmetrical or near-symmetrical cycloalkane, leading to a statistical mixture of 2-, 3-, and 4-bromocycloheptyl isomers attached to the piperazin-2-one core. The resulting brominated derivative, however, is a valuable intermediate that can undergo subsequent nucleophilic substitution or cross-coupling reactions.

Advanced C-H activation/functionalization methodologies could theoretically be applied, but their success would depend on the development of highly specialized catalytic systems capable of differentiating between the various methylene groups on the ring. Such transformations are not yet widely reported for this specific substrate.

The table below outlines potential strategies for modifying the cycloheptyl group.

| Modification Strategy | Typical Reagents | Potential Outcome | Key Challenge |

|---|---|---|---|

| Free-Radical Halogenation | NBS, AIBN or UV light | Bromo-substituted cycloheptyl ring | Lack of regioselectivity, leading to isomeric mixtures. |

| Catalytic C-H Activation | Transition Metal Catalyst (e.g., Rh, Pd, Ir), Oxidant | Oxidized or functionalized cycloheptyl ring | Requires a highly specific catalyst; may have low efficiency and selectivity. |

Regioselective Transformations

Regioselectivity is a critical consideration when multiple reactive sites are present in a molecule. In this compound, the principal challenge lies in differentiating the nucleophilic N4-amine from the far less reactive C-H bonds of the hydrocarbon framework.

The inherent difference in reactivity between these sites provides a straightforward basis for regiocontrol. The lone pair of electrons on the N4-nitrogen is significantly more nucleophilic and more acidic (as N-H) than any C-H bond in the molecule.

N4-Selective Reactions: Under nearly all standard electrophilic or basic conditions, reactions will occur exclusively at the N4 position. For instance, in an N4-alkylation reaction with one equivalent of benzyl bromide and base, the reaction proceeds selectively at the nitrogen atom. The C-H bonds on both the piperazinone and cycloheptyl rings remain untouched due to their high bond dissociation energies and low acidity. This inherent selectivity makes the N4 position the primary handle for synthetic elaboration.

Achieving C-H Functionalization: To force a reaction to occur on the cycloheptyl ring, the more reactive N4-amine must first be passivated. This is typically achieved by installing a protecting group. For example, the N4-amine can be protected as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) carbamate. These groups are stable to many reaction conditions, including radical halogenation, but can be removed later. A synthetic sequence to achieve regioselective cycloheptyl modification would be:

Protection of the N4-amine.

Functionalization of the cycloheptyl ring (e.g., via radical bromination).

Deprotection of the N4-amine to reveal the original secondary amine.

This protecting group strategy is a classic approach to redirecting chemical reactivity and achieving transformations that would otherwise be impossible due to a lack of regioselectivity.

The following table compares the reactivity and selectivity of the key sites.

| Reactive Site | Type of Reactivity | Inherent Selectivity | Method for Control |

|---|---|---|---|

| N4-Amine | Nucleophilic, Basic | High (preferred site for electrophiles) | Reaction occurs here by default; no special control needed. |

| C2-Carbonyl | Electrophilic (at Carbonyl C), Reducible | High (requires strong nucleophiles/reducing agents) | Use of strong, specific reagents like LiAlH₄. |

| Cycloheptyl C-H Bonds | Inert, Radical Substitution | Low (non-selective under radical conditions) | Protecting the N4-amine is required before attempting functionalization. |

Advanced Structural Characterization and Stereochemical Studies of 1 Cycloheptylpiperazin 2 One

Spectroscopic Elucidation of the Molecular Structure of 1-Cycloheptylpiperazin-2-one

A comprehensive analysis of the molecular structure of this compound necessitates the use of a suite of spectroscopic techniques. These methods provide complementary information, allowing for a detailed understanding of the compound's connectivity, functional groups, and three-dimensional arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemistry and Conformation

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the precise structure and stereochemistry of this compound. While standard ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, more sophisticated techniques are required to define its complex three-dimensional features.

The presence of a chiral center at the C3 position of the piperazin-2-one (B30754) ring and the conformational flexibility of the cycloheptyl group introduce significant complexity. The piperazin-2-one ring itself can adopt various conformations, such as chair, boat, or twist-boat forms, similar to cyclohexane. slideshare.netlibretexts.org The cycloheptyl ring is also highly flexible, with multiple low-energy conformations like the twist-chair and twist-boat. researchgate.net

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to assign all proton and carbon signals unequivocally. For instance, COSY spectra would reveal the coupling between adjacent protons within the cycloheptyl and piperazinone rings, while HSQC and HMBC would link protons to their directly attached carbons and to carbons two or three bonds away, respectively.

To investigate the stereochemistry and preferred conformation, Nuclear Overhauser Effect (NOE) based experiments, like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), would be critical. These experiments detect through-space interactions between protons that are close to each other, providing insights into the relative orientation of the cycloheptyl group with respect to the piperazinone ring. For example, observing NOE correlations between specific protons on the cycloheptyl ring and protons on the piperazinone ring would help determine the favored rotational and conformational state of the molecule. The presence of stereogenic centers can lead to diastereomers, which would be distinguishable by their unique NMR spectra. sydney.edu.auuou.ac.in

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.50 | t | 2H | -N-CH₂ -C=O |

| 3.20 | m | 1H | Cycloheptyl-CH -N |

| 3.00 | t | 2H | -CH₂ -NH- |

| 2.80 | s | 1H | -NH - |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 168.0 | C =O |

| 65.0 | Cycloheptyl-C H-N |

| 52.0 | -N-C H₂-C=O |

| 48.0 | -C H₂-NH- |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in this compound. mdpi.comnih.gov These two techniques are often complementary. spectroscopyonline.comirdg.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong, sharp peak around 1650-1680 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the amide group (lactam). The N-H stretching vibration of the secondary amine in the piperazinone ring would likely appear as a medium-intensity band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cycloheptyl and piperazinone methylene (B1212753) groups would be observed in the 2850-3000 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. The C-C and C-N stretching vibrations within the ring structures would also give rise to characteristic signals. The symmetric C-H stretching vibrations are typically strong in Raman spectra.

Table 3: Expected Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3200-3400 | Medium | N-H Stretch |

| 2850-3000 | Strong | C-H Stretch |

| 1650-1680 | Strong | C=O Stretch (Amide) |

| 1440-1470 | Medium | C-H Bend |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of this compound. innovareacademics.in By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. uni-bielefeld.denih.gov

For this compound (C₁₁H₂₀N₂O), the expected exact mass can be calculated. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum (MS/MS) would further corroborate the proposed structure, showing characteristic losses of fragments such as the cycloheptyl group or parts of the piperazinone ring.

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. libretexts.organton-paar.com An analysis of a suitable single crystal of this compound would yield precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of its solid-state conformation. cam.ac.uk

Crystal Structure Determination and Polymorphism Studies

The first step in an X-ray crystallographic study is to grow a high-quality single crystal of the compound. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. This analysis reveals the arrangement of atoms within the crystal lattice, defining the unit cell parameters and the spatial coordinates of each atom.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for this compound. Different polymorphs can exhibit distinct physical properties. A thorough study would involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, pressure). Each potential polymorph would require a separate crystal structure determination.

Conformational Analysis in the Solid State

The crystal structure would provide a static image of the molecule's conformation in the solid state. This would definitively establish the conformation of both the cycloheptyl and piperazin-2-one rings. For the piperazin-2-one ring, it would be possible to determine if it adopts a chair, boat, or twisted conformation. slideshare.netlibretexts.org Similarly, the precise conformation of the seven-membered cycloheptyl ring would be elucidated. researchgate.net

The relative orientation of the cycloheptyl substituent with respect to the piperazinone ring would also be fixed in the crystal structure. This includes the specific torsional angles around the C-N bond connecting the two rings. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen, which play a crucial role in stabilizing the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| β (°) | 95.5 |

| Volume (ų) | 1220 |

| Z | 4 |

Chiral Resolution and Enantiomeric Purity Assessment of this compound

The structure of this compound may possess chirality depending on the substitution pattern on the piperazinone ring. If a substituent at positions 3, 5, or 6 creates a stereocenter, the compound will exist as a pair of enantiomers. nih.govyoutube.com The separation of such a racemic mixture into its individual enantiomers is known as chiral resolution, a critical process in pharmaceutical development as enantiomers can have different biological activities. nih.govwikipedia.org

Common methods for chiral resolution applicable to piperazine (B1678402) derivatives include preparative chiral High-Performance Liquid Chromatography (HPLC) and the crystallization of diastereomeric salts. wikipedia.orggoogleapis.comgoogle.com Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.govchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving various piperazine derivatives. nih.govresearchgate.net Alternatively, the racemic amine can be reacted with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts. wikipedia.orggoogleapis.com These diastereomers have different physical properties, such as solubility, which often allows for their separation by fractional crystallization. wikipedia.org

Once the enantiomers are separated, assessing their purity is paramount. The enantiomeric purity, often expressed as enantiomeric excess (e.e.), can be determined using several analytical techniques.

Chiral HPLC/GC: Analytical-scale High-Performance Liquid Chromatography or Gas Chromatography with a chiral column is a direct method to determine the ratio of enantiomers in a sample. gcms.cznih.gov The relative area of the two peaks corresponding to the enantiomers allows for a precise calculation of enantiomeric excess.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this assessment. While enantiomers are indistinguishable in a standard (achiral) NMR experiment, their signals can be resolved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). acs.orgspringernature.com A CDA reacts with both enantiomers to form a pair of diastereomers, which will have distinct chemical shifts in the NMR spectrum (e.g., ¹H, ¹³C, or ³¹P NMR). springernature.comrsc.orgfrontiersin.org The integration of these distinct signals provides a direct measure of the enantiomeric ratio. rsc.orgnih.gov

| Method | Principle | Typical Data Output | Hypothetical Application to this compound |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). nih.gov | Retention times (t_R) for each enantiomer, Resolution (R_s). | (R)-enantiomer t_R = 10.5 min, (S)-enantiomer t_R = 12.8 min, R_s > 1.5. |

| NMR with Chiral Derivatizing Agent | Formation of diastereomers with distinct NMR signals. springernature.comrsc.org | Separate signals (chemical shifts, δ) for each diastereomer. | Derivatization with Mosher's acid could yield two sets of signals for protons near the stereocenter, allowing integration. |

| Crystallization of Diastereomeric Salts | Differential solubility of diastereomeric salts formed with a chiral acid. wikipedia.orggoogleapis.com | Yield and melting point of the crystallized salt. | Reaction with (R)-mandelic acid might selectively crystallize the (S)-amine salt. |

This table presents hypothetical data to illustrate the expected outcomes of these standard analytical techniques, as specific experimental data for this compound is not available in the cited literature.

Conformational Analysis and Dynamic Behavior of this compound in Solution

The solution behavior of this compound is governed by the conformational flexibility of its two constituent rings: the six-membered piperazin-2-one ring and the seven-membered cycloheptyl ring.

The piperazin-2-one ring, like other saturated six-membered heterocycles, is not planar and typically adopts non-planar conformations such as chair, boat, or twist-boat forms to minimize steric and torsional strain. researchgate.net The chair-like conformation is often the most stable. However, the presence of the sp²-hybridized carbonyl carbon and the N1-acyl group can influence the ring's geometry and the barriers to ring inversion. researchgate.net For some N-acyl piperazines, the axial conformation of a substituent can be preferred or stabilized. nih.gov

The cycloheptyl ring is particularly flexible and exists as an equilibrium of several low-energy conformers, most notably the twist-chair and twist-boat conformations. biomedres.us The energy barriers between these conformers are relatively low, leading to a highly dynamic system.

Experimentally, the dynamic conformational behavior in solution is primarily studied using Dynamic NMR (D-NMR) spectroscopy. researchgate.netresearchgate.net By recording NMR spectra at different temperatures (Variable-Temperature NMR), one can observe changes in the spectra as the rate of conformational exchange changes. At low temperatures, where interconversion is slow on the NMR timescale, distinct signals for different conformers may be observed. As the temperature increases, these signals broaden and eventually coalesce into time-averaged signals when the exchange becomes fast. researchgate.netcdnsciencepub.com Analysis of this coalescence behavior allows for the calculation of the activation energy barriers (ΔG‡) for conformational interconversion processes, such as the ring-flipping of the piperazinone or cycloheptyl moieties. researchgate.net

| Ring System | Common Low-Energy Conformations | Key Dynamic Process | Analytical Technique |

| Piperazin-2-one | Chair, Twist-Boat researchgate.net | Ring Inversion | Variable-Temperature NMR, Computational Modeling researchgate.netdergipark.org.tr |

| Cycloheptyl | Twist-Chair, Twist-Boat biomedres.us | Pseudorotation/Ring Inversion | Variable-Temperature NMR, Computational Modeling biomedres.usnih.gov |

This table summarizes the general conformational properties of the constituent rings of this compound based on literature for analogous systems.

The interplay between the piperazinone and cycloheptyl rings, including potential intramolecular interactions like hydrogen bonding, will ultimately dictate the predominant conformations in solution and the dynamic processes the molecule undergoes. nih.govnih.gov

Computational Chemistry and Theoretical Investigations of 1 Cycloheptylpiperazin 2 One

Quantum Chemical Calculations of 1-Cycloheptylpiperazin-2-one

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, electronic structure, and reactivity.

Electronic Structure and Reactivity Predictions

DFT calculations can elucidate the electronic landscape of this compound. Key parameters derived from these calculations serve as powerful predictors of chemical reactivity and interaction sites.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap is a descriptor of chemical stability. For similar heterocyclic systems, DFT methods at levels like B3LYP/6-31G+(d,p) have been used to determine these electronic parameters. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atom of the carbonyl group would be expected to be a region of high negative potential, making it a likely site for hydrogen bond acceptance.

A hypothetical table of calculated quantum chemical descriptors for this compound is presented below to illustrate typical outputs of such an analysis.

| Descriptor | Hypothetical Value | Predicted Property |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Chemical stability and low reactivity |

| Dipole Moment | 3.2 D | Molecular polarity |

| Electrophilicity Index (ω) | 1.9 eV | Overall electrophilic nature |

Energetic Landscape of Conformers

Due to the flexibility of the cycloheptyl ring and the piperazinone ring, this compound can exist in multiple conformations. Quantum chemical calculations are used to map the potential energy surface and identify the most stable conformers. For instance, studies on similar flexible rings like 1-cyclopropylpiperazine (B79534) have used DFT to determine the most stable conformations (e.g., equatorial vs. axial arrangements). researchgate.net For this compound, this analysis would involve exploring the various chair and boat conformations of the cycloheptyl ring and their orientation relative to the piperazinone ring to find the global energy minimum structure, which is critical for accurate molecular docking and QSAR studies.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), estimating the strength of the interaction. researchgate.net Given the prevalence of the piperazine (B1678402) moiety in bioactive compounds, derivatives of this compound could be docked against a range of biological targets.

Computational studies on related piperazine derivatives have identified interactions with several important protein families:

G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs target GPCRs such as dopamine (B1211576) and histamine (B1213489) receptors. nih.govacs.orgnih.gov

Enzymes: Piperazine derivatives have been investigated as inhibitors of enzymes like mTORC1 and carbonic anhydrases. mdpi.comnih.gov

Sigma Receptors: The sigma-1 and sigma-2 receptors are targets for piperazine and piperidine-based compounds, particularly in the context of neurological disorders. rsc.orgnih.govrsc.org

A docking study of this compound would involve preparing a 3D model of the compound and docking it into the binding sites of these potential targets. The results are typically ranked by a scoring function, which estimates the binding affinity (often expressed in kcal/mol). Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The following interactive table presents hypothetical docking results for this compound against several potential targets.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Sigma-1 Receptor | -8.5 | Tyr103, Glu172 | Hydrogen Bond, Pi-Cation |

| Dopamine D3 Receptor | -7.9 | Asp110, Phe345 | Ionic, Hydrophobic |

| Carbonic Anhydrase II | -7.2 | His94, Thr199 | Hydrogen Bond, Metal Coordination |

| mTORC1 Kinase Domain | -9.1 | Leu2185, Val2240 | Hydrophobic |

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal how a ligand like this compound behaves in a biological environment (e.g., in water or bound to a protein). rsc.org For piperazine derivatives, MD simulations have been used to assess the stability of docking poses, revealing that crucial protein-ligand interactions observed in static docking are maintained over the simulation time. nih.govmdpi.com An MD simulation of the this compound-protein complex would allow for the analysis of conformational changes, the stability of key interactions, and the role of water molecules in the binding site, providing a more realistic and detailed understanding of the binding event than docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com To perform a QSAR study, a library of this compound derivatives would be synthesized or virtually designed, and their biological activity against a specific target would be measured.

Various molecular descriptors (physicochemical, electronic, topological) would then be calculated for each derivative. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a model that correlates these descriptors with activity. nih.gov Studies on piperazine derivatives have successfully used QSAR to identify key structural features that influence activity. For example, a QSAR study on piperazine-based mTORC1 inhibitors found that descriptors like LUMO energy, molar refractivity, and polar surface area were significantly correlated with inhibitory activity. mdpi.com A robust QSAR model for this compound derivatives could reliably predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Below is a table showing typical statistical parameters used to validate a QSAR model, based on published models for piperazine analogues. mdpi.comnih.govnih.gov

| Statistical Parameter | Description | Typical Value |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.7 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| F-statistic | Indicates the statistical significance of the model. | High value with low p-value |

| RMSE (Root Mean Square Error) | Represents the deviation between predicted and actual values. | Low value |

Cheminformatics Approaches to this compound Library Design

Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, cheminformatics approaches would be essential for designing a virtual combinatorial library. Starting with the core scaffold, various substituents could be added at accessible positions (e.g., the second nitrogen atom of the piperazinone ring).

The process involves:

Scaffold Definition: Defining the this compound core.

Reagent Selection: Choosing a diverse set of virtual building blocks (e.g., various alkyl, aryl, and heterocyclic groups) to attach to the scaffold.

Library Enumeration: Computationally generating all possible combinations of the scaffold and building blocks to create a large virtual library.

Property Filtering: Applying filters based on physicochemical properties (e.g., Lipinski's Rule of Five) and ADME (Absorption, Distribution, Metabolism, Excretion) predictions to select for drug-like candidates.

Virtual Screening: Docking the filtered library against a biological target to identify potential hits for further investigation or synthesis.

This approach allows for the efficient exploration of the chemical space around the this compound scaffold, prioritizing the synthesis of compounds with the highest probability of desired biological activity and favorable drug-like properties.

Pre Clinical Biological Evaluation and Mechanistic Insights of 1 Cycloheptylpiperazin 2 One

Structure Activity Relationship Sar Studies of 1 Cycloheptylpiperazin 2 One and Its Analogues

Systematic Modification of the Cycloheptyl Moiety and SAR Analysis

The cycloheptyl group is a defining feature of the 1-cycloheptylpiperazin-2-one scaffold, primarily contributing to the molecule's lipophilicity and steric profile. SAR studies focusing on this moiety are crucial for understanding its role in binding to a biological target.

Research on related heterocyclic structures has shown that the size and nature of such cycloalkyl groups are critical for activity. Comparative studies often reveal that larger, lipophilic alkyl groups, such as cycloheptyl, can enhance potency compared to smaller groups like methyl or cyclobutyl. vulcanchem.comnih.gov The rationale is that the larger group may form more extensive van der Waals interactions within a hydrophobic pocket of the target protein.

Systematic modifications would typically involve synthesizing analogues where the cycloheptyl ring is replaced with other cyclic and acyclic alkyl groups to probe the size and shape constraints of the binding site. For instance, studies on analogous piperazine-based compounds have demonstrated a clear correlation between the size of the cycloalkyl ring and inhibitory activity. nih.gov An investigation might compare cycloheptyl with cyclohexyl, cyclopentyl, and cyclobutyl groups.

Table 1: Illustrative SAR Data for Cycloalkyl Modifications This table is based on established principles for analogous compound series and serves as an example.

| Analogue | Cycloalkyl Group | Relative Potency | Rationale for Change |

|---|---|---|---|

| Compound A | Cycloheptyl | ++++ | Optimal fit in hydrophobic pocket |

| Compound B | Cyclohexyl | +++ | Slightly smaller, may have less surface contact |

| Compound C | Cyclopentyl | ++ | Reduced size leads to weaker hydrophobic interactions |

| Compound D | Cyclobutyl | + | Limited interaction due to small size |

This analysis helps to confirm that the cycloheptyl moiety is not merely a placeholder but a key interacting group, with its size and lipophilic character being optimized for the intended biological target.

Impact of Substituents on the Piperazin-2-one (B30754) Ring on Biological Activity

The piperazin-2-one ring offers multiple positions for substitution, primarily on the nitrogen atom at position 4. Varying the N-substituents is a common and effective strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. mdpi.com

Introducing different functional groups at this position can lead to new interactions with the target receptor, such as hydrogen bonds, electrostatic interactions, or π-π stacking. For example, attaching substituted phenyl rings or other aromatic systems can explore potential interactions with aromatic amino acid residues in the binding site. mdpi.com The nature of these substituents—whether they are electron-donating or electron-withdrawing—can also be beneficial for activity. mdpi.com

Studies on related N-substituted piperazines have shown that appendages like N-arylpiperazine or N-diphenylmethyl-piperazine can significantly influence antimycobacterial activity. mdpi.com The introduction of such bulky or functionally diverse groups can fine-tune the molecule's properties. mdpi.com

Table 2: Example SAR for N-4 Position Substitutions This table illustrates potential SAR trends based on general medicinal chemistry findings.

| Analogue | N-4 Substituent | Potential New Interactions | Expected Impact on Activity |

|---|---|---|---|

| Compound F | -H (unsubstituted) | Baseline activity | Reference compound |

| Compound G | -Methyl | Small steric bulk, minimal new interactions | Minor change in potency |

| Compound H | -Benzyl | π-π stacking with aromatic residues | Potential for significant increase in potency |

| Compound I | -(4-Fluorobenzyl) | Halogen bonding, altered electronics | May improve binding affinity and metabolic stability |

These modifications are essential for mapping the topology of the receptor's binding pocket and optimizing the ligand-receptor interactions.

Stereochemical Influences on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound effect on biological activity. For many drugs, only one enantiomer (one of a pair of mirror-image molecules) is responsible for the desired therapeutic effect, a phenomenon known as stereoselectivity. kcl.ac.uk

In the case of this compound and its analogues, stereocenters can exist on the piperazin-2-one ring, particularly if substituents are introduced at positions 3, 5, or 6. The synthesis of individual enantiomers and diastereomers is a critical step in advanced SAR studies.

For instance, research on oxazolidinones, another class of heterocyclic compounds, has shown that the stereocenter at the C-5 position is absolutely critical for antibacterial activity, with only the (S)-configuration being the active eutomer. kcl.ac.uk A similar principle would apply to substituted piperazin-2-ones. The distinct spatial orientation of substituents in different stereoisomers would lead to different interactions with the chiral environment of the biological target. One isomer might fit perfectly into a binding site, while its mirror image may fit poorly or not at all. Therefore, isolating and testing single isomers is crucial to identify the most active configuration and eliminate potential inactivity or off-target effects from other isomers.

Development of Pharmacophore Models for this compound Scaffolds

A pharmacophore model is an abstract, three-dimensional representation of the essential molecular features required for a molecule to exert a specific biological activity. nih.gov Developing such a model is a key step in rational drug design, allowing for the virtual screening of large compound libraries to find new, structurally diverse molecules with the same desired activity. researchgate.netnih.gov

The process for a this compound scaffold would typically be ligand-based, starting with a set of known active analogues. dovepress.com The steps involve:

Conformational Analysis: Determining the likely three-dimensional shapes (conformations) of the active molecules.

Molecular Superimposition: Aligning the active molecules based on common structural features.

Abstraction: Identifying the shared chemical features and their spatial relationships. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). researchgate.net

For the this compound scaffold, a hypothetical pharmacophore model might include:

A hydrophobic (HY) feature representing the cycloheptyl group.

A hydrogen bond acceptor (HBA) feature corresponding to the carbonyl oxygen of the piperazin-2-one ring.

Additional features (e.g., another HBA, HY, or aromatic feature) depending on the nature of the substituent at the N-4 position.

Once developed and validated, this model serves as a 3D query to rapidly screen databases for new potential hits, guiding further synthesis and testing. nih.gov

Design and Synthesis of Focused Libraries for SAR Exploration

Following initial SAR studies and the development of a pharmacophore model, the design and synthesis of a focused library is a strategic approach to efficiently explore the chemical space around the this compound scaffold. nih.gov Unlike large, diverse screening collections, a focused library consists of a smaller, rationally selected set of compounds (often 100-500) designed to probe specific hypotheses. nih.gov

The design of such a library is based on the initial SAR findings. For example, if initial results indicated that a large hydrophobic group at the N-4 position is beneficial, the library would include a variety of substituents that systematically vary in size, shape, and lipophilicity around that theme. Similarly, if the cycloheptyl group was found to be optimal, it would be retained as a core element, while diversity is introduced at other positions.

This approach allows medicinal chemists to:

Rapidly confirm or refine initial SAR trends.

Optimize potency and selectivity.

Investigate the impact of physicochemical properties on absorption, distribution, metabolism, and excretion (ADME).

Deepen the understanding of the ligand-receptor interaction.

Fragment-based approaches can also inform library design, where smaller molecular fragments are used to probe the target's binding site, and the resulting information is used to build larger, more potent molecules. stanford.edu This method ensures that synthetic efforts are concentrated on the most promising areas of chemical space, accelerating the discovery of high-quality lead compounds.

Future Research Directions and Unexplored Avenues for 1 Cycloheptylpiperazin 2 One

Integration of Artificial Intelligence and Machine Learning in 1-Cycloheptylpiperazin-2-one Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by accelerating drug discovery and optimizing development processes. mdpi.com For this compound, these technologies could be pivotal in several areas. AI algorithms could be employed to analyze complex datasets to predict the compound's pharmacological properties, potential therapeutic targets, and structure-activity relationships (SAR). doi.orgnih.gov Machine learning models, trained on large chemical libraries, could help in designing novel derivatives of this compound with enhanced efficacy and selectivity. mdpi.commdpi.com

Potential AI/ML Applications:

| Research Area | Potential AI/ML Application | Expected Outcome |

| Target Identification | Predictive modeling based on compound structure | Identification of potential biological targets |

| SAR Analysis | Analysis of structural analogs and their activities | Understanding of key structural features for activity |

| de novo Design | Generative models to create novel molecules | Design of optimized derivatives with improved properties |

| ADMET Prediction | Algorithms to forecast absorption, distribution, metabolism, excretion, and toxicity | Early assessment of drug-like properties |

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing piperazine (B1678402) derivatives exist, future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes to this compound. fao.org This could involve the exploration of novel catalysts, flow chemistry techniques, or biocatalytic methods to improve yield, reduce waste, and allow for greater structural diversification.

Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To elucidate the mechanism of action of this compound, advanced in vitro and ex vivo models are indispensable. mdpi.com These could include three-dimensional (3D) cell cultures, organ-on-a-chip systems, and patient-derived organoids that more accurately mimic human physiology than traditional two-dimensional cell cultures. mdpi.commdpi.com Such models would allow for a more detailed investigation of the compound's effects on cellular pathways and its interactions with specific targets in a more biologically relevant context. nih.gov

Development of Chemical Probes Based on this compound

A chemical probe is a small molecule used to study biological systems. researchgate.net Developing a chemical probe based on the this compound scaffold could be a valuable tool for chemical biology. osu.eduthesgc.org This would involve modifying the parent compound to incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, without significantly altering its biological activity. nih.gov Such probes would enable researchers to visualize the compound's distribution within cells, identify its binding partners, and further unravel its mechanism of action. nih.govnih.gov

Key Characteristics of an Ideal Chemical Probe:

| Characteristic | Description |

| Potency | High affinity for its intended target |

| Selectivity | Minimal off-target effects |

| Cell Permeability | Ability to cross cell membranes to reach intracellular targets |

| Target Engagement | Demonstrable interaction with the target in a cellular context |

| Mechanistic Utility | Enables the study of the biological consequences of target modulation |

Unconventional Applications and Materials Science Aspects of this compound

Beyond potential therapeutic applications, the unique structural features of this compound could lend themselves to materials science. Future research might explore its use as a building block for novel polymers, as a component in coordination complexes with interesting electronic or magnetic properties, or as a scaffold for the development of new catalysts. The cycloheptyl group offers a distinct conformational flexibility that could be exploited in the design of materials with specific physical properties.

Multi-omics Approaches in Understanding this compound Interactions

A systems-level understanding of the biological effects of this compound can be achieved through multi-omics approaches. nih.govnih.gov This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data from cells or tissues treated with the compound. scispace.com This holistic view can reveal the broader impact of the compound on cellular networks, identify novel biomarkers of its activity, and uncover unexpected mechanisms of action or off-target effects. nih.gov

| Omics Field | Data Generated | Potential Insights |

| Genomics | DNA sequence variations | Identification of genetic factors influencing compound response |

| Transcriptomics | Gene expression levels (RNA) | Changes in gene expression patterns induced by the compound |

| Proteomics | Protein abundance and modifications | Alterations in protein levels and post-translational modifications |

| Metabolomics | Levels of small molecule metabolites | Impact on metabolic pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Cycloheptylpiperazin-2-one, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves cycloheptylamine and piperazine derivatives via nucleophilic substitution or condensation reactions. Key intermediates (e.g., cycloheptylpiperazine precursors) should be characterized using -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity. For example, analogous piperazine-based syntheses often employ reflux conditions in anhydrous solvents (e.g., THF or DCM) with catalysts like triethylamine . Safety protocols for handling reactive intermediates (e.g., avoiding moisture-sensitive reagents) should align with SDS guidelines for related piperazine compounds .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and IR spectroscopy are essential for confirming molecular weight and functional groups (e.g., the carbonyl group in the 2-one moiety). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. For purity assessment, HPLC with UV detection (e.g., at 254 nm) is recommended, using a C18 column and acetonitrile/water gradients. Cross-referencing with literature spectra of structurally similar compounds (e.g., 1-phenylpiperazin-2-one) ensures accuracy .

Q. How should researchers mitigate hazards during the handling of this compound?

- Methodological Answer : Follow SDS guidelines for piperazine derivatives: use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust by working under inert atmospheres. Storage should be in airtight containers at 2–8°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Design a fractional factorial experiment to test variables like temperature (30–80°C), solvent polarity (e.g., DMF vs. toluene), and catalyst loading (e.g., 1–5 mol% Pd(OAc)). Use response surface methodology (RSM) to model interactions. For example, elevated temperatures in polar aprotic solvents may enhance cyclization but risk side reactions. Monitor progress via TLC and isolate intermediates at each stage to identify bottlenecks .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Conduct a systematic meta-analysis of published IC values, controlling for variables like assay type (e.g., cell-based vs. enzymatic), purity of test compounds, and solvent effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Reproduce key studies with standardized protocols, as conflicting results often arise from methodological heterogeneity .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives for drug discovery?

- Methodological Answer : Use density functional theory (DFT) to calculate logP, pKa, and solubility. Molecular dynamics simulations (e.g., in Desmond) can model membrane permeability. Validate predictions experimentally via shake-flask solubility tests and HPLC-derived logD measurements. Compare results with existing QSAR models for piperazine derivatives to refine predictive accuracy .

Data Reporting and Reproducibility

Q. What minimal dataset details are required to ensure reproducibility of this compound syntheses?

- Methodological Answer : Report exact molar ratios, solvent batches, and equipment specifications (e.g., microwave synthesizer power settings). Include raw spectral data (NMR, HRMS) in supplementary materials. For novel compounds, provide elemental analysis results (C, H, N ±0.4%). Adhere to FAIR data principles by depositing datasets in repositories like ChemRxiv or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) approaches, such as defining critical quality attributes (CQAs) for intermediates. Use statistical process control (SPC) charts to monitor purity and yield across batches. If variability persists, conduct stability studies (e.g., under accelerated degradation conditions) to identify degradation pathways .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to the use of this compound in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.